EPZ028862

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30N4O4S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

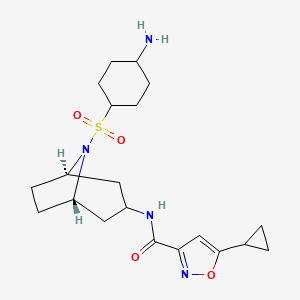

N-[(1S,5R)-8-(4-aminocyclohexyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C20H30N4O4S/c21-13-3-7-17(8-4-13)29(26,27)24-15-5-6-16(24)10-14(9-15)22-20(25)18-11-19(28-23-18)12-1-2-12/h11-17H,1-10,21H2,(H,22,25)/t13?,14?,15-,16+,17? |

InChI Key |

JYZQPJRVTADXNE-MSJJKYGJSA-N |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)C3CCC(CC3)N)NC(=O)C4=NOC(=C4)C5CC5 |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C5CCC(CC5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of EPZ028862: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ028862, also known as SGC8158, is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, the signaling pathways it modulates, and the experimental protocols used to elucidate its function. This compound serves as a critical tool for investigating the biological roles of PRMT7 and as a potential therapeutic agent in oncology and other diseases. Its mechanism is characterized by its S-adenosyl-L-methionine (SAM)-competitive inhibition of PRMT7, leading to downstream effects on the cellular stress response, DNA damage repair, and cell cycle progression.[1][3]

Biochemical Mechanism of Action

This compound is the active component of the cell-permeable prodrug SGC3027.[1] Once inside the cell, SGC3027 is converted to this compound (SGC8158), which then targets PRMT7.[1]

Competitive Inhibition

This compound acts as a SAM-competitive inhibitor of PRMT7.[1] This means that it binds to the SAM-binding pocket of the enzyme, preventing the binding of the natural methyl donor, S-adenosyl-L-methionine. By occupying this site, this compound effectively blocks the methyltransferase activity of PRMT7, preventing the transfer of a methyl group to its protein substrates.[1]

Quantitative Inhibition Data

The potency and selectivity of this compound have been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against PRMT7 and selectivity over other protein methyltransferases.

| Target | IC50 (nM) | Assay Conditions |

| PRMT7 | <2.5 | In vitro biochemical assay[1][2] |

| PRMT7 (with HSPA8 substrate) | 294 ± 26 | In vitro biochemical assay under balanced conditions[1] |

| Negative Control (SGC8158N) | 14,000 ± 2,000 | In vitro biochemical assay[1] |

| Off-Target Profile | IC50 |

| Other Methyltransferases (panel of 35) | Largely inactive |

Cellular Mechanism of Action

In a cellular context, the inhibition of PRMT7 by this compound leads to a cascade of events, primarily centered around the cellular stress response, DNA damage repair pathways, and cell cycle control.

Inhibition of HSP70 Monomethylation

A key substrate of PRMT7 is the heat shock protein 70 (HSP70).[1][4] this compound treatment leads to a significant reduction in the monomethylation of arginine residues on HSP70.[1][5] This post-translational modification is crucial for the proper functioning of HSP70 in maintaining protein homeostasis (proteostasis), particularly under conditions of cellular stress.[1]

Induction of Cellular Stress Response

By inhibiting PRMT7 and subsequently reducing HSP70 methylation, this compound sensitizes cells to various stressors, including heat shock and proteasome inhibitors.[1] This suggests that PRMT7 activity is essential for the normal physiological response to cellular stress.[1]

Impairment of DNA Damage Response

This compound has been shown to impede the DNA damage response (DDR).[3][6] Specifically, the inhibition of PRMT7 is associated with the suppression of both major DNA double-strand break (DSB) repair pathways:

This impairment of DNA repair mechanisms leads to an accumulation of DNA damage, which can trigger cell cycle arrest and senescence.[3]

Cell Cycle Arrest and Senescence

Treatment of cancer cells with this compound induces cell cycle arrest at the G1 phase.[3][7] This is accompanied by the stabilization and accumulation of the cyclin-dependent kinase inhibitor p21.[3][6] The increased levels of p21 lead to a decrease in the phosphorylation of the retinoblastoma protein (Rb), ultimately blocking entry into the S phase of the cell cycle.[3] Prolonged cell cycle arrest can lead to a state of cellular senescence.[3]

Antiproliferative Effects

The combined effects of cell cycle arrest and impaired DNA damage repair contribute to the antiproliferative activity of this compound in various cancer cell lines, including multidrug-resistant (MDR) cells.[3][5]

| Cell Line | Growth Inhibition IC50 (µM) |

| Various Cancer Cells | 2 - 9 [5][8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action from target engagement to cellular outcomes.

Experimental Workflow for Assessing Cellular Effects

Caption: Workflow for evaluating the cellular mechanism of action of this compound.

Experimental Protocols

Biochemical PRMT7 Inhibition Assay (Scintillation Proximity Assay - SPA)

This protocol is adapted from methodologies used for screening PRMT inhibitors.[1]

-

Reaction Components :

-

Recombinant human PRMT7 enzyme.

-

Biotinylated histone H2B peptide (residues 23-37) as the substrate.

-

[³H]-SAM as the methyl donor.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).

-

-

Procedure :

-

Combine PRMT7, the peptide substrate, and this compound in the assay buffer in a 384-well plate.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of unlabeled SAM.

-

Add streptavidin-coated SPA beads. The beads will bind to the biotinylated peptide.

-

If the peptide is methylated with [³H], the proximity of the radioisotope to the scintillant in the beads will produce a light signal.

-

Measure the signal using a microplate scintillation counter.

-

-

Data Analysis :

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular HSP70 Methylation Assay (Western Blot)

This protocol is based on the methods described for assessing the cellular activity of PRMT7 inhibitors.[9]

-

Cell Culture and Treatment :

-

Culture human cancer cell lines (e.g., A549, MCF7) in appropriate media.

-

Treat cells with varying concentrations of this compound (or its prodrug SGC3027) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation (optional, for enhanced signal) :

-

Incubate the cell lysates with an anti-HSP70 antibody overnight at 4°C.

-

Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting :

-

Separate the proteins from the cell lysates or immunoprecipitated samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for monomethylated arginine (MMA).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To control for protein loading, re-probe the membrane with an antibody against total HSP70 or a housekeeping protein like GAPDH or β-actin.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the MMA signal to the total HSP70 or loading control signal.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on standard methods for cell cycle analysis.[9]

-

Cell Preparation :

-

Treat cells with this compound as described above.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

-

Staining :

-

Centrifuge the fixed cells to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry :

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis :

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.

-

References

- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SGC8158 | PRMT7 inhibitor | Probechem Biochemicals [probechem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

EPZ028862 as a Selective Inhibitor of SMYD3 Methyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of SMYD3 in Oncology

SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has garnered significant attention in cancer research. As a chromatin modifier, SMYD3 plays a crucial role in regulating gene expression through the methylation of histone and non-histone proteins.[1] Upregulation of SMYD3 has been implicated in the development and progression of various cancers, including breast, colorectal, liver, and pancreatic cancers.[2][3]

SMYD3's oncogenic functions are multifaceted. In the nucleus, it can act as a transcriptional amplifier for genes involved in cell proliferation and metastasis.[2] In the cytoplasm, SMYD3 can methylate and activate key signaling proteins, thereby promoting cancer-driving pathways.[1][2] Its diverse substrates include histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), as well as non-histone targets like VEGFR1, HER2, MAP3K2, and AKT1.[1][3] Given its central role in tumorigenesis, SMYD3 has emerged as a promising therapeutic target.

EPZ028862: A Selective SMYD3 Inhibitor

This compound is a small molecule compound identified as a selective inhibitor of SMYD3. It serves as a valuable chemical probe for elucidating the biological functions of SMYD3 and for exploring the therapeutic potential of SMYD3 inhibition. In preclinical studies, this compound has demonstrated equal activity in both biochemical and cellular assays, highlighting its utility in both in vitro and cell-based experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant SMYD3 inhibitors for comparative purposes.

Table 1: Biochemical Activity of SMYD3 Inhibitors

| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Target Substrate |

| This compound | N/A | N/A | Noncompetitive vs. MEKK2, Mixed-type vs. SAM | MEKK2 |

| EPZ031686 | 3 | N/A | N/A | N/A |

| BAY-6035 | 88 | N/A | Substrate-competitive | MEKK2 peptide |

| GSK2807 | 130 | 14 | SAM-competitive | N/A |

| BCI-121 | N/A | N/A | Competes with histones | Histones |

| SMYD3-IN-1 | 11.7 | N/A | Irreversible | N/A |

| SMYD3-IN-2 | 810 | N/A | N/A | N/A |

N/A: Data not available in the public domain.

Table 2: Cellular Activity of SMYD3 Inhibitors

| Compound | Cell Line | Assay Type | Cellular IC50 | Effect |

| This compound | Various Cancer Cell Lines | 2D & 3D Proliferation | > 25 µM | No significant anti-proliferative activity observed |

| EPZ031686 | HeLa | MAP3K2 Methylation | Dose-dependent inhibition | Decreased MAP3K2-K260 trimethylation |

| BAY-6035 | HeLa | MAP3K2 Methylation | < 100 nM | Decreased MAP3K2-K260 trimethylation |

| BCI-121 | HT29, HCT116 | Cell Proliferation | Dose-dependent inhibition | Impaired cancer cell proliferation |

| SMYD3-IN-2 | BGC823 | Cell Proliferation | 750 nM | Induces lethal autophagy |

Signaling Pathways and Mechanism of Action

SMYD3 is a critical node in several oncogenic signaling pathways. Its inhibition by this compound can modulate these pathways, leading to downstream anti-cancer effects.

Ras/Raf/MEK/ERK Pathway

SMYD3 directly methylates MAP3K2 (also known as MEKK2) at lysine 260.[1][4] This methylation event enhances the activation of the downstream Ras/Raf/MEK/ERK signaling cascade, a pathway frequently hyperactivated in various cancers, promoting cell proliferation and survival.[1][4]

PI3K/AKT Pathway

SMYD3 has been shown to methylate AKT1 at lysine 14, a critical step for its activation.[1] The PI3K/AKT pathway is a key regulator of cell growth, metabolism, and survival.

Receptor Tyrosine Kinase (RTK) Signaling

SMYD3 also methylates receptor tyrosine kinases, including VEGFR1 and HER2.[1] Methylation of VEGFR1 at lysine 831 enhances its kinase activity, promoting angiogenesis.[4] Similarly, tri-methylation of HER2 at lysine 175 enhances its homodimerization and activation, a key driver in a subset of breast cancers.[1][4]

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of this compound and its effects on SMYD3 are provided below.

Biochemical SMYD3 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of SMYD3 in a purified system.

-

Principle: A radioactive methyl group from S-adenosyl-L-methionine (SAM) is transferred by SMYD3 to a substrate (e.g., recombinant MAP3K2 or a peptide). The amount of incorporated radioactivity is measured, and a decrease in signal in the presence of an inhibitor indicates its potency.

-

Materials:

-

Recombinant human SMYD3 enzyme

-

Substrate: GST-tagged MAP3K2 protein or a specific peptide

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Filter plates (e.g., phosphocellulose)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing SMYD3 enzyme and substrate in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., cold SAM).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

References

The Oncogenic Role of SMYD3: A Technical Guide for Researchers

An In-depth Examination of the Lysine (B10760008) Methyltransferase SMYD3 in Cancer Development and Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant player in the landscape of oncology. Initially identified for its role in histone methylation and transcriptional regulation, a growing body of evidence has implicated SMYD3 in a multitude of oncogenic processes. Its overexpression is a common feature across a wide array of human cancers and frequently correlates with poor prognosis and aggressive tumor phenotypes.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of SMYD3 in oncogenesis, detailing its molecular mechanisms, summarizing key quantitative data, and providing established experimental protocols to facilitate further research in this critical area of cancer biology. We delve into the intricate signaling pathways modulated by SMYD3 and offer visual representations to elucidate these complex interactions, with the goal of empowering researchers and drug development professionals to explore SMYD3 as a promising therapeutic target.

Introduction: SMYD3 as a Key Oncogenic Driver

SMYD3 is a member of the SMYD family of protein lysine methyltransferases, characterized by the presence of a catalytic SET domain and a MYND domain involved in protein-protein interactions.[1] While initially described as a histone H3 lysine 4 (H3K4) methyltransferase, subsequent research has revealed a broader substrate specificity, including other histone marks and a growing list of non-histone proteins.[4][5][6] This dual functionality allows SMYD3 to exert its influence on gene expression both through epigenetic modulation of chromatin structure and by directly regulating the activity of key signaling proteins.

The oncogenic activities of SMYD3 are diverse, encompassing the promotion of cell proliferation, survival, migration, and invasion, as well as the induction of epithelial-mesenchymal transition (EMT) and angiogenesis.[7][8][9][10] Its aberrant expression has been documented in numerous malignancies, including breast, colorectal, hepatocellular, lung, pancreatic, and prostate cancers.[9][11][12][13][14] The consistent upregulation of SMYD3 in tumors compared to normal tissues underscores its potential as both a biomarker and a therapeutic target.

Quantitative Insights into SMYD3 in Cancer

The following tables summarize the quantitative data on SMYD3 overexpression in various cancers and the functional consequences of its inhibition, providing a clear overview for comparative analysis.

Table 1: SMYD3 Overexpression in Human Cancers

| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |

| Breast Cancer (Invasive Ductal Carcinoma) | 2.526 | Microarray | [11] |

| Breast Cancer (Invasive Lobular Carcinoma) | 2.522 | Microarray | [11] |

| Breast Cancer (Medullary Carcinoma) | 2.006 | Microarray | [11] |

| Breast Cancer (Overall) | >2.0 in 52.2% of invasive tumors | Microarray | [14] |

| Colorectal Cancer | Upregulated (specific fold change not consistently reported) | qPCR, Western Blot, IHC | [12][15][16] |

| Hepatocellular Carcinoma | Significantly higher in 75% of cases | RT-PCR | [13] |

| Hepatocellular Carcinoma | Upregulated | mRNA expression analysis | [17] |

| Non-Small Cell Lung Cancer | Significantly upregulated | Immunohistochemistry | [9] |

Table 2: Functional Consequences of SMYD3 Inhibition/Knockdown

| Cancer Cell Line | Experimental Approach | Effect on Proliferation | Effect on Apoptosis | Effect on Migration/Invasion | Reference |

| Breast Cancer (MCF7) | Inhibitor (200 µM) | ~2-fold suppression of growth | Increased | - | [18] |

| Prostate Cancer (PC3) | shRNA knockdown | 35% decrease in viability | Increased | Reduced | [4] |

| Ovarian Cancer | shRNA knockdown | Significantly inhibited | Increased | - | [5] |

| Hepatocellular Carcinoma (HepG2) | shRNA knockdown | Inhibited by 60.95%-72.14% | Increased (17.68-19.07% vs 1.44%) | - | [19] |

| Non-Small Cell Lung Cancer | siRNA knockdown | Inhibited | Triggered | Blocked | [9] |

| Colon Cancer (HCT116) | shRNA knockdown | Decreased | - | Decreased | [20] |

| Cervical Carcinoma | siRNA knockdown | Decreased | Increased | Decreased | [7] |

Key Signaling Pathways Modulated by SMYD3

SMYD3 exerts its oncogenic functions by modulating several critical signaling pathways. Its ability to methylate both histone and non-histone substrates allows it to act at multiple levels of cellular regulation.

The RAS/RAF/MEK/ERK Pathway

One of the most well-characterized non-histone targets of SMYD3 is MAP3K2 (MEKK2), a key component of the RAS/RAF/MEK/ERK signaling cascade. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances the activation of this pathway, which is frequently hyperactivated in a large proportion of cancers and plays a central role in promoting cell proliferation and survival.[2]

SMYD3-mediated activation of the RAS/ERK pathway.

The PI3K/AKT Pathway

SMYD3 has been shown to methylate and activate AKT1, a crucial kinase in the PI3K/AKT pathway that governs cell growth, survival, and metabolism.[2][21] SMYD3 methylates AKT1 at lysine 14, which is a critical step for its activation.[2][22] This activation leads to the phosphorylation of downstream targets like mTOR, promoting tumorigenesis.[22][23][24]

References

- 1. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of SMYD3 in Ovarian Cancer is Associated with Ovarian Cancer Proliferation and Apoptosis via Methylating H3K4 and H4K20 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMYD3 promotes cancer invasion by epigenetic upregulation of the metalloproteinase MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SMYD3 overexpression indicates poor prognosis and promotes cell proliferation, migration and invasion in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockdown of SMYD3 by RNA interference down-regulates c-Met expression and inhibits cells migration and invasion induced by HGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. SMYD3 promotes hepatocellular carcinoma progression by methylating S1PR1 promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Upregulation of SMYD3 and SMYD3 VNTR 3/3 polymorphism increase the risk of hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]

- 18. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]

- 19. [Inhibition of SMYD3 gene expression by RNA interference induces apoptosis in human hepatocellular carcinoma cell line HepG2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identifying novel SMYD3 interactors on the trail of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SMYD3-mediated lysine methylation in the PH domain is critical for activation of AKT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

EPZ028862 and Its Impact on Histone Methylation Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective EZH2 inhibitor, EPZ011989, a compound closely related to the likely intended subject, EPZ028862. This document details its mechanism of action, impact on histone methylation pathways, and provides relevant experimental protocols for its characterization. EPZ011989 serves as a powerful tool for investigating the biological roles of the Polycomb Repressive Complex 2 (PRC2) and holds therapeutic potential in oncology.[1]

Core Mechanism of Action: Targeting the Catalytic Engine of PRC2

EPZ011989 is a small molecule inhibitor that potently and selectively targets the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the PRC2 complex.[1][2] The PRC2 complex is a key epigenetic regulator responsible for the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27).[3][4] This methylation mark, particularly H3K27me3, is a hallmark of transcriptionally silenced chromatin.[3]

By competitively inhibiting EZH2, EPZ011989 blocks the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to H3K27.[5] This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of previously silenced genes, including tumor suppressor genes.[4] In several cancers, the dysregulation of EZH2 activity leads to aberrant gene silencing that promotes cell proliferation and tumor growth.[6][7]

EPZ011989 has demonstrated the ability to equipotently inhibit both wild-type and mutant forms of EZH2.[1][8] This is particularly relevant in certain cancers, such as non-Hodgkin lymphoma, where specific mutations in EZH2 can lead to its hyperactivity.[7]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for EPZ011989, demonstrating its potency and selectivity.

| Parameter | Value | Cell Line/Conditions | Reference |

| Ki (EZH2) | <3 nM | Wild-type and mutant EZH2 | [1][8][9] |

| Selectivity | >15-fold vs. EZH1 | Biochemical assays | [1][8] |

| Selectivity | >3000-fold vs. 20 other HMTs | Biochemical assays | [1][8] |

| IC50 (H3K27 methylation) | 94 nM | WSU-DLCL2 (Y641F mutant) | [9] |

| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (11-day proliferation assay) | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EZH2 inhibitors. Below are representative protocols for key in vitro and cellular assays.

In Vitro Histone Methyltransferase (HMT) Assay

This biochemical assay quantifies the enzymatic activity of EZH2 and its inhibition by compounds like EPZ011989.

Objective: To determine the IC50 or Ki of an inhibitor against purified PRC2 complex.

Materials:

-

Recombinant human PRC2 complex

-

S-adenosyl-L-[3H-methyl]-methionine (3H-SAM)

-

Histone H3 peptide or recombinant nucleosomes (as substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

Test compound (EPZ011989) in DMSO

-

Scintillation fluid and microplates

Procedure:

-

Prepare serial dilutions of EPZ011989 in DMSO and then in assay buffer.

-

In a microplate, combine the PRC2 complex, histone substrate, and the test compound or DMSO vehicle control.

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

-

Wash the filter plate to remove unincorporated 3H-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27 Methylation Assay (Western Blot)

This assay measures the levels of H3K27me3 in cells treated with an EZH2 inhibitor to confirm its on-target effect in a cellular context.

Objective: To determine the IC50 of an inhibitor for the reduction of cellular H3K27me3 levels.

Materials:

-

Cancer cell line of interest (e.g., WSU-DLCL2)

-

Cell culture medium and supplements

-

Test compound (EPZ011989)

-

Lysis buffer

-

Primary antibodies (anti-H3K27me3 and anti-total Histone H3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and western blotting equipment

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of EPZ011989 or DMSO vehicle for a specified period (e.g., 72-96 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K27me3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

-

Calculate the percent reduction in H3K27me3 for each concentration and determine the cellular IC50.

Logical Relationship of Mechanism of Action

The following diagram illustrates the logical flow from target engagement by EPZ011989 to the ultimate cellular and potential therapeutic outcomes.

References

- 1. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epizyme debuts preclinical EZH2 inhibitor data at ASH meeting | Drug Discovery News [drugdiscoverynews.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to EPZ028862: A Potent and Selective SMYD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ028862 is a highly potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts targeting SMYD3.

Chemical Structure and Properties

This compound is a complex molecule with the IUPAC name N-((3-endo)-8-(cyclohexylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C20H30N4O4S | [1] |

| Molecular Weight | 422.54 g/mol | [1] |

| CAS Number | 1887082-53-2 | [1] |

| Biochemical IC50 | 1.8 nM | [2] |

| Cellular IC50 (Methylation) | 32 nM | [2] |

Mechanism of Action

This compound functions as a potent and selective inhibitor of the methyltransferase activity of SMYD3. Mechanistic studies have revealed that this compound exhibits a noncompetitive mode of inhibition with respect to the peptide substrate (MEKK2) and a mixed-type inhibition pattern with respect to the cofactor S-adenosylmethionine (SAM).[3] This indicates that this compound does not compete directly with the peptide substrate for binding to the active site but may bind to an allosteric site or to the enzyme-substrate complex. Its mixed-type inhibition regarding SAM suggests it can bind to both the free enzyme and the enzyme-SAM complex, affecting both the binding affinity of SAM and the catalytic rate.

Biological Activity and Signaling Pathways

SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and has been shown to methylate both histone and non-histone protein substrates.[1][4][5][6][7] The inhibition of SMYD3 by this compound can therefore impact multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and migration.

SMYD3-Mediated Signaling Pathways

SMYD3 has been demonstrated to activate several key oncogenic signaling pathways through the methylation of various protein targets. These include:

-

Ras/Raf/MEK/ERK Pathway: SMYD3 can methylate and activate MAP3K2 (MEKK2), a key component of the Ras/Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer.[7]

-

AKT Signaling Pathway: SMYD3 can also methylate and activate AKT1, a central kinase in the PI3K/AKT pathway that promotes cell survival and proliferation.[7]

-

Receptor Tyrosine Kinase (RTK) Signaling: SMYD3 has been shown to methylate and enhance the activity of receptor tyrosine kinases such as VEGFR and HER2, which are critical drivers of angiogenesis and tumor growth.[4][7]

-

Transcriptional Regulation: As a histone methyltransferase, SMYD3 can methylate histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), and histone H4 at lysine 20 (H4K20), leading to changes in chromatin structure and gene expression.[1][5][8][9] SMYD3 also interacts with the estrogen receptor (ER) to enhance the transcription of ER target genes.[7]

The following diagram illustrates the central role of SMYD3 in these signaling pathways.

Caption: SMYD3 methylates histone and non-histone proteins to regulate gene expression and activate oncogenic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Inhibition Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of recombinant SMYD3 in a biochemical setting.

Workflow Diagram:

Caption: Workflow for determining the in vitro inhibitory activity of this compound against SMYD3.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human SMYD3 enzyme, a peptide substrate (e.g., recombinant histone H4 or a peptide derived from MAP3K2), and radiolabeled S-adenosylmethionine ([³H]-SAM) in a suitable assay buffer.[8][9][10]

-

Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow the methylation reaction to proceed.

-

Reaction Termination and Capture: Stop the reaction and capture the methylated peptide substrate onto a filter plate.

-

Detection: Wash the filter plate to remove unincorporated [³H]-SAM. Add a scintillant to the wells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[2]

Cellular Methylation Assay (In Situ)

This assay measures the ability of this compound to inhibit the methylation of a specific SMYD3 substrate within a cellular context. A common approach involves monitoring the methylation of MAP3K2 in a human cell line.[11]

Workflow Diagram:

Caption: Workflow for assessing the cellular activity of this compound on SMYD3-mediated MAP3K2 methylation.

Methodology:

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HeLa cells) and transiently transfect them with a plasmid encoding an epitope-tagged version of a known SMYD3 substrate, such as HA-tagged MAP3K2.[11]

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the methylated form of the substrate (e.g., anti-MAP3K2-K260me3) and an antibody against the epitope tag (e.g., anti-HA) to control for protein expression.

-

Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the methylation signal to the total protein level.

-

Data Analysis: Calculate the percentage of inhibition of methylation at each this compound concentration relative to the DMSO control and determine the cellular IC50 value.[11]

Conclusion

This compound is a valuable research tool for elucidating the biological functions of SMYD3 and for exploring its potential as a therapeutic target in oncology. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental procedures to aid in the design and execution of further studies. The provided visualizations of the signaling pathways affected by SMYD3 inhibition offer a framework for understanding the broader cellular consequences of targeting this enzyme with this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

Probing the Interaction of EPZ028862 with SMYD3: A Technical Guide to its Binding Kinetics

For Immediate Release

This technical guide provides a comprehensive overview of the binding kinetics of the selective inhibitor EPZ028862 to the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SMYD3 and the development of targeted cancer therapies.

Executive Summary

SMYD3 is a critical enzyme in oncogenic pathways, and understanding the precise mechanism of its inhibition is paramount for the development of effective therapeutics. This compound has emerged as a potent and selective inhibitor of SMYD3. This guide synthesizes the available quantitative data, details the experimental methodologies used to characterize its binding, and visualizes the relevant biological and experimental frameworks. The data presented herein is compiled from peer-reviewed scientific literature, offering a centralized resource for the scientific community.

Data Presentation: Binding Kinetics and Cellular Engagement of this compound with SMYD3

The interaction between this compound and SMYD3 has been quantitatively characterized using various biophysical and cellular assays. The following tables summarize the key kinetic and affinity parameters.

| Parameter | Value | Method | Reference |

| Association Rate (k_on_) | 6.1 ± 1.1 x 10^5^ M^-1^s^-1^ | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Rate (k_off_) | 2.1 ± 0.57 x 10^-4^ s^-1^ | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Constant (K_d_) | 0.34 nM | Surface Plasmon Resonance (SPR) | [1] |

Table 1: Kinetic Constants for this compound Binding to SMYD3. The kinetic parameters were determined by single-cycle kinetics using a Biacore T200 system.

| Parameter | Value | Condition | Method | Reference |

| Inhibition Constant (K_i_) | 1.1 ± 0.2 nM | vs. SAM | Enzyme Inhibition Assay | [1] |

| αK_i_ | 2.0 ± 0.3 nM | vs. SAM | Enzyme Inhibition Assay | [1] |

| Inhibition Constant (K_i_) | 1.5 ± 0.2 nM | vs. MEKK2 | Enzyme Inhibition Assay | [1] |

Table 2: Inhibition Constants of this compound for SMYD3. The mechanism of inhibition was determined to be mixed-type with respect to S-adenosylmethionine (SAM) and noncompetitive with respect to the peptide substrate MEKK2.

| Parameter | Value | Method | Reference |

| Half-maximal effective concentration (EC_50_) | 1.4 µM | Cellular Thermal Shift Assay (CETSA) | [1] |

Table 3: Cellular Target Engagement of this compound with SMYD3. This value represents the concentration of this compound required to induce a half-maximal thermal stabilization of SMYD3 in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the binding of this compound to SMYD3.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association (k_on_) and dissociation (k_off_) rates, and the equilibrium dissociation constant (K_d_) for the binding of this compound to SMYD3.

Methodology:

-

Immobilization: Avi-tagged biotinylated SMYD3 is immobilized on a streptavidin-coated SA sensor chip to a level of approximately 1400 response units (RU). A reference cell is blocked with PEG-biotin to subtract non-specific binding.

-

Running Buffer: The experiment is performed in a running buffer containing 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and 2% DMSO.

-

Analyte Injection: this compound is injected in a single-cycle kinetics format at varying concentrations (e.g., 0, 0.62, 1.9, 5.6, 17, and 50 nM) at a flow rate of 50 µL/min.

-

Association and Dissociation: The association phase is monitored for 360 seconds, followed by a long dissociation phase of 10,000 seconds to accurately measure the slow off-rate.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic constants.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.

Objective: To confirm the target engagement of this compound with endogenous SMYD3 in living cells.

Methodology:

-

Cell Treatment: Intact cells are treated with varying concentrations of this compound or a vehicle control.

-

Heating: The treated cells are heated to a specific temperature (e.g., 47°C) where SMYD3 partially denatures and aggregates in the absence of a stabilizing ligand.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble SMYD3 in the supernatant is quantified, typically by Western blotting or other protein detection methods.

-

Data Analysis: The concentration of this compound that results in a half-maximal stabilization of SMYD3 (EC_50_) is determined by plotting the amount of soluble SMYD3 as a function of the inhibitor concentration.[1]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental and biological concepts related to the study of this compound and SMYD3.

References

Initial in vitro studies of EPZ028862 efficacy

An In-Depth Technical Guide on the Initial In Vitro Efficacy of EPZ028862

Introduction

This compound is a small molecule inhibitor that has garnered significant interest within the oncology research community. It is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique as it is the sole enzyme responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79).[1][2] This post-translational modification plays a crucial role in the regulation of gene expression. In certain malignancies, particularly MLL-rearranged (Mixed Lineage Leukemia) leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving the expression of oncogenes such as HOXA9 and MEIS1 and promoting leukemogenesis.[1][3] this compound is a derivative of the earlier DOT1L inhibitor, EPZ004777, and is closely related to the clinical candidate EPZ-5676, which has shown promise in targeting these types of cancers.[3][4] This technical guide provides a comprehensive overview of the initial in vitro studies that established the efficacy of this compound and its analogs.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of DOT1L. By occupying this pocket, the inhibitor prevents DOT1L from transferring a methyl group to its substrate, histone H3 lysine 79. This leads to a global reduction in H3K79 methylation levels, which in the context of MLL-rearranged leukemia, reverses the aberrant epigenetic signature, leading to the transcriptional repression of leukemogenic genes.[1][3] The consequence is a selective anti-proliferative effect and induction of apoptosis in cancer cells dependent on this pathway, with minimal impact on non-MLL-rearranged cells.[3]

Data Presentation

The in vitro efficacy of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these initial studies.

Table 1: Biochemical Potency and Selectivity of EPZ-5676 (an analog of this compound)

| Parameter | Value | Fold Selectivity | Target Enzyme |

| Ki | ≤0.08 nM | >37,000 | DOT1L |

Data sourced from studies on EPZ-5676, a close analog of this compound.[3]

Table 2: Cellular Activity of EPZ-5676 on H3K79 Dimethylation (H3K79me2)

| Cell Line | MLL Status | IC50 (nM) |

| MV4-11 | MLL-AF4 | 3 |

| HL-60 | Non-rearranged | 5 |

This table demonstrates the potent cellular inhibition of the target epigenetic mark.[3]

Table 3: Anti-proliferative Activity of DOT1L Inhibitors

| Cell Line | Cancer Type | MLL Status | IC50 (nM) | Compound |

| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | <10 | EPZ-5676 |

| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | <10 | EPZ-5676 |

| EOL-1 | Eosinophilic Leukemia | MLL-fusion | <10 | EPZ-5676 |

| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | <100 | EPZ-5676 |

| LNCaP | Prostate Cancer | N/A | ~10 µM | EPZ004777 |

| C4-2B | Prostate Cancer | N/A | ~10 µM | EPZ004777 |

| 22Rv1 | Prostate Cancer | N/A | ~10 µM | EPZ004777 |

| PC3 | Prostate Cancer | N/A | >20 µM | EPZ004777 |

This table highlights the selective potency of DOT1L inhibitors against MLL-rearranged leukemia cell lines and also shows activity in certain prostate cancer cell lines.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are descriptions of the key experimental protocols used in the initial in vitro evaluation of this compound's efficacy.

DOT1L Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of DOT1L.

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[3H]-methionine (3H-SAM) to a biotinylated histone H3 peptide substrate by the DOT1L enzyme. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled peptide binds to the bead, it comes into close enough proximity to excite the scintillant within the bead, producing a light signal that can be detected.

-

Protocol:

-

A reaction mixture is prepared containing a buffer solution (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), and the DOT1L enzyme.

-

Serial dilutions of the inhibitor (this compound) are added to the reaction wells.

-

The reaction is initiated by adding the substrates: the histone H3 peptide and 3H-SAM.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 1 hour at 23°C).

-

The reaction is stopped by the addition of a stop buffer containing non-radiolabeled SAM.

-

Streptavidin-coated SPA beads are added to each well, and the plate is incubated to allow for the capture of the biotinylated peptide.

-

The plate is then read using a scintillation counter to measure the light output.

-

The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a dose-response curve.

-

Cellular H3K79 Methylation ELISA

This cell-based assay quantifies the level of a specific histone mark (e.g., H3K79me2) within cells after treatment with an inhibitor.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the amount of H3K79me2 in histone extracts from treated cells.

-

Protocol:

-

Cancer cell lines (e.g., MV4-11) are seeded in multi-well plates and treated with various concentrations of this compound for a specified period (e.g., 48-96 hours).

-

After treatment, cells are harvested, and histones are extracted using an acid extraction method.

-

The wells of an ELISA plate are coated with an antibody that captures total histone H3.

-

The extracted histones are added to the wells and incubated to allow binding to the capture antibody.

-

A primary antibody specific for the H3K79me2 mark is then added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

-

A substrate for the enzyme is added, which produces a colorimetric or chemiluminescent signal.

-

The signal intensity is measured using a plate reader, and the levels of H3K79me2 are quantified relative to total H3 levels.

-

The IC50 value for the inhibition of the histone mark is then determined.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth and division of cancer cells over time.

-

Principle: The rate of cell proliferation is assessed by measuring a parameter that correlates with the number of viable cells, such as metabolic activity or ATP content.[5][6][7]

-

Protocol (using a resazurin-based reagent):

-

Cells are seeded at a low density in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for an extended period, typically 7 to 14 days, to allow for multiple cell divisions.[3] The medium may be replaced with fresh compound-containing medium every few days.

-

At the end of the incubation period, a resazurin-based reagent (like alamarBlue) is added to each well.

-

The plates are incubated for a further 1-4 hours. During this time, metabolically active (viable) cells reduce the blue resazurin (B115843) to the pink, fluorescent resorufin.

-

The fluorescence or absorbance is measured using a microplate reader.

-

The signal is proportional to the number of viable cells. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is calculated.

-

Western Blot Analysis

Western blotting is used to confirm the reduction of specific protein modifications (like H3K79 methylation) and to assess the specificity of the inhibitor's effect.[2]

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

-

Protocol:

-

Cells are treated with this compound as in the cellular methylation assay.

-

Histones are extracted from the cell nuclei.

-

The protein concentration of the extracts is determined to ensure equal loading.

-

The histone extracts are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target (e.g., anti-H3K79me2). Other antibodies for different histone marks can be used to test for specificity. An antibody against total histone H3 is used as a loading control.

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the light emitted is captured using an imaging system.

-

The intensity of the bands is quantified to determine the relative change in protein modification levels.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflows

Caption: Workflow for an in vitro enzymatic inhibition assay.

Caption: Workflow for a cell-based proliferation assay.

Caption: Workflow for Western Blot analysis.

References

- 1. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 蛍光シグナルによる細胞増殖解析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 7. revvity.com [revvity.com]

Methodological & Application

Application Notes and Protocols for EPZ015662 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of EPZ028862, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in various cell-based assays. This document outlines detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the investigation of PRMT5's role in cellular processes and the evaluation of this compound's therapeutic potential.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to numerous cellular functions, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1]

This compound (also known as EPZ015666 or GSK3235025) is a highly selective and potent small molecule inhibitor of PRMT5.[1][2] It functions as a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the substrate-binding pocket of PRMT5.[3] This inhibition prevents the methylation of PRMT5 target proteins, leading to anti-proliferative effects in cancer cells.[2][3] A key biomarker for assessing PRMT5 inhibition is the reduction in global symmetric dimethylarginine (sDMA) levels.[4]

Data Presentation

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: Biochemical Potency of this compound against PRMT5

| Parameter | Value | Assay Condition |

| Biochemical IC50 | 22 nM | Cell-free enzymatic assay |

| Ki | 5 nM | Cell-free assay |

Data sourced from BenchChem application notes.[1]

Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| HTLV-1 Transformed T-cell lines | Adult T-cell Leukemia/Lymphoma | Varies by line (see source) | 12 days |

| Medulloblastoma cell lines | Medulloblastoma | Varies by line (see source) | 72 hours |

IC50 values for specific HTLV-1 transformed T-cell lines and medulloblastoma cell lines can be found in the cited literature.[5][6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)[4]

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.[4]

-

Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[4]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Target Engagement Assay (Western Blot for sDMA)

This protocol is designed to confirm the inhibition of PRMT5 activity by measuring the reduction in global symmetric dimethylarginine (sDMA) levels.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)[4]

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease inhibitors[4]

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-sDMA (symmetric dimethylarginine)

-

Primary antibody: anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and treat with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a DMSO vehicle control for 72-96 hours as described in the cell viability assay protocol.[4]

-

-

Protein Extraction:

-

Protein Quantification:

-

Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.[4]

-

Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[4]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.[1]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or β-actin) to ensure equal protein loading.

-

Visualizations

Caption: PRMT5 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Cell-Based Assays.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro SMYD3 Inhibition Assay with EPZ028862

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that plays a crucial role in regulating gene expression and cell signaling.[1][2] It is implicated in the development and progression of various cancers through the methylation of both histone and non-histone substrates.[3][4] One of its key non-histone targets is MAP3K2, a kinase involved in the Ras/Raf/MEK/ERK signaling pathway.[1][4] Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of this pathway, promoting cancer cell proliferation.[1][5] Given its role in oncology, SMYD3 has emerged as a promising therapeutic target.

EPZ028862 is a potent and selective small-molecule inhibitor of SMYD3, exhibiting low nanomolar efficacy in biochemical assays.[6] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against SMYD3. The described method is a non-radiometric, fluorescence-based assay that detects the formation of S-adenosyl-L-homocysteine (SAH), a universal by-product of S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions.

SMYD3 Signaling Pathway

SMYD3 is involved in multiple signaling pathways that are critical for cell growth, proliferation, and survival. Its methylation of various substrates activates downstream signaling cascades, contributing to oncogenesis.

Caption: SMYD3 signaling pathways implicated in cancer.

Data Presentation

Table 1: this compound Inhibitory Activity against SMYD3

| Parameter | Value | Reference |

| Biochemical IC50 | 1.80 ± 0.06 nM | [6] |

| Mechanism of Inhibition vs. MAP3K2 | Noncompetitive | [7] |

| Mechanism of Inhibition vs. SAM | Mixed-type | [7] |

| Cellular IC50 (MAP3K2 methylation) | <100 nM | [8] |

Table 2: Recommended Assay Conditions

| Component | Recommended Concentration |

| SMYD3 Enzyme | 1 - 5 nM |

| MAP3K2 Substrate (GST-tagged) | 200 - 500 nM |

| S-adenosyl-L-methionine (SAM) | 1 - 10 µM (near Km) |

| This compound | 0.01 nM - 1 µM (10-point dilution) |

| Assay Buffer | See Protocol Section |

| Reaction Time | 60 - 120 minutes |

| Reaction Temperature | Room Temperature (23-25°C) |

Experimental Protocols

This protocol is adapted from established methyltransferase assay methodologies.[9][10] It utilizes a commercially available SAH detection kit, which provides a fluorescent signal proportional to the amount of SAH produced.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog # (Example) |

| Recombinant Human SMYD3 | BPS Bioscience | 51024 |

| GST-tagged MAP3K2 (231-469) | SignalChem | M08-54G |

| This compound | MedChemExpress | HY-101565 |

| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 |

| Universal SAH-based Methyltransferase Assay Kit | Abcam | ab139433 |

| 384-well, low-volume, black, flat-bottom plate | Corning | 3573 |

| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |

| Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% Bovine Skin Gelatin, 0.002% Tween-20 | - | - |

Experimental Workflow Diagram

Caption: Workflow for the in vitro SMYD3 inhibition assay.

Step-by-Step Protocol

1. Reagent Preparation: a. Prepare the Assay Buffer as specified in the Materials and Reagents table. Keep all components on ice. b. Thaw SMYD3 enzyme, MAP3K2 substrate, and SAM on ice. c. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). From this, create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%. d. Prepare a working solution of SMYD3 in Assay Buffer. e. Prepare a reaction mix containing MAP3K2 and SAM in Assay Buffer.

2. Assay Plate Setup: a. Add 5 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate. b. Include "no enzyme" controls (for background subtraction) and "no inhibitor" positive controls.

3. Enzyme Addition and Pre-incubation: a. Add 5 µL of the SMYD3 working solution to each well (except "no enzyme" controls). b. Mix gently by tapping the plate or using a plate shaker for 30 seconds. c. Cover the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

4. Reaction Initiation and Incubation: a. Initiate the methyltransferase reaction by adding 10 µL of the MAP3K2/SAM reaction mix to each well. The total reaction volume is now 20 µL. b. Mix the plate gently. c. Cover the plate and incubate for 60-120 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

5. Signal Detection: a. Stop the reaction and develop the signal by adding the detection reagents according to the manufacturer's protocol for the Universal SAH-based Methyltransferase Assay Kit. This typically involves adding a stop buffer/releasing enzyme followed by a fluorescent detection reagent. b. Incubate for the time specified in the kit protocol (e.g., 30-60 minutes) to allow the detection reaction to proceed.

6. Data Acquisition: a. Read the fluorescence intensity on a compatible plate reader using the excitation and emission wavelengths recommended by the assay kit manufacturer.

7. Data Analysis: a. Subtract the background fluorescence signal (from "no enzyme" wells) from all other readings. b. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signalinhibitor - Signalbackground) / (Signalpositive control - Signalbackground)] c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

This protocol provides a robust framework for assessing the inhibitory potential of compounds like this compound against SMYD3. For optimal results, it is recommended to first perform enzyme and substrate titrations to determine the ideal concentrations and reaction times for your specific laboratory conditions.

References

- 1. d-nb.info [d-nb.info]

- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Universal Methyltransferase Activity Assay Kit (ab139433) is not available | Abcam [abcam.com]

Application Notes and Protocols for Pinometostat (EPZ-5676) in Cancer Cell Line Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (B612198) (also known as EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification associated with active gene transcription.[1][3] In certain cancers, particularly acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the aberrant recruitment of DOT1L leads to the ectopic methylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4] Pinometostat offers a targeted therapeutic strategy by selectively inhibiting DOT1L's catalytic activity, thereby reversing this oncogenic process.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing Pinometostat in cancer cell line proliferation studies.

Mechanism of Action

Pinometostat is a potent and highly selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of DOT1L, with a reported inhibition constant (Ki) of 80 pM and over 37,000-fold selectivity against other histone methyltransferases.[6][7] In MLL-rearranged (MLL-r) leukemia cells, the MLL fusion protein aberrantly recruits the DOT1L complex to target genes. This leads to hypermethylation of H3K79 at these loci, resulting in the overexpression of genes that drive leukemogenesis.

Pinometostat treatment blocks this process, leading to a concentration- and time-dependent decrease in H3K79 methylation.[6] This reduction in methylation at the promoters of MLL target genes results in their transcriptional repression, which in turn induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.[5][8]

Data Presentation: In Vitro Anti-Proliferative Activity

Pinometostat has demonstrated potent and selective anti-proliferative activity against human acute leukemia cell lines harboring MLL rearrangements. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range after prolonged exposure (≥ 7 days).

| Cell Line | Cancer Type | MLL Fusion | IC50 (nM) | Exposure Time | Reference |

| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 3.5 | 14 days | [9] |

| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | - | - | [10] |

| KOPN-8 | B-cell Precursor Leukemia | MLL-ENL | - | - | [3] |

| SEM | B-cell Precursor Leukemia | MLL-AF4 | - | - | [3] |

| NOMO-1 | Acute Myeloid Leukemia | MLL-AF9 | - | - | [3] |

| SKM-1 | Acute Myeloid Leukemia | non-MLL-r | No effect | - | [10] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment. Prolonged exposure is often required to observe significant anti-proliferative effects.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol describes a method to determine the effect of Pinometostat on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

Complete cell culture medium

-

Pinometostat (EPZ-5676)

-

DMSO (cell culture grade)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells at a density of 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Pinometostat in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be included at the same final concentration as the highest Pinometostat treatment.

-

Add 10 µL of the diluted compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 7, 10, or 14 days). For suspension cells, it may be necessary to replenish the medium and compound every 3-4 days.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized values against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Western Blot for H3K79 Methylation

This protocol is for assessing the inhibition of DOT1L activity by measuring the levels of H3K79 di-methylation (H3K79me2).

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-